molecular formula C17H18INO B14003420 n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide CAS No. 7248-69-3

n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide

Cat. No.: B14003420
CAS No.: 7248-69-3
M. Wt: 379.23 g/mol
InChI Key: AYBGDZSCBDEKOS-UHFFFAOYSA-N
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Description

Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]-: is an organic compound that belongs to the class of substituted benzamides. This compound is characterized by the presence of an iodine atom, a methyl group, and an isopropyl group attached to the benzene ring. The molecular structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]- typically involves the iodination of a precursor benzamide compound. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps often include the preparation of the precursor benzamide, followed by the introduction of the methyl and isopropyl groups through alkylation reactions. The final step involves the iodination of the substituted benzamide using iodine and an appropriate oxidizing agent. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, thiourea in water.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles, thioureas.

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]- is used as a building block for the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of molecular probes and as a precursor for the synthesis of bioactive molecules.

Medicine: In the field of medicine, Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]- is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodine atom and other substituents on the benzene ring influences the compound’s binding affinity and specificity. The pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of substituted benzamides.

    N-methyl-N-phenylbenzamide: A substituted benzamide with a methyl and phenyl group, used in various chemical and pharmaceutical applications.

    N-Phenyl-N-methylbenzamide: Another substituted benzamide with similar applications in chemistry and medicine.

Uniqueness: Benzamide, N-[4-iodo-2-methyl-5-(1-methylethyl)phenyl]- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the methyl and isopropyl groups further enhances its properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7248-69-3

Molecular Formula

C17H18INO

Molecular Weight

379.23 g/mol

IUPAC Name

N-(4-iodo-2-methyl-5-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18INO/c1-11(2)14-10-16(12(3)9-15(14)18)19-17(20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,20)

InChI Key

AYBGDZSCBDEKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)C(C)C)I

Origin of Product

United States

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